1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a fluorophenyl group, and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Coupling Reaction: The resulting 3-fluorophenyl tetrazole is then coupled with 3,4,5-trimethoxyphenyl isocyanate under anhydrous conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies exploring its effects on cellular processes, including apoptosis and cell signaling pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling.
Comparison with Similar Compounds
Compared to similar compounds, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea stands out due to its unique combination of a tetrazole ring and a trimethoxyphenyl group. Similar compounds include:
1-(3-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the tetrazole ring, which may affect its biological activity.
1-((1-(3-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea: Substitutes fluorine with chlorine, potentially altering its reactivity and interactions.
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Has fewer methoxy groups, which may influence its solubility and binding properties.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-5-11(19)7-13/h4-9H,10H2,1-3H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWQUWYJQXHCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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